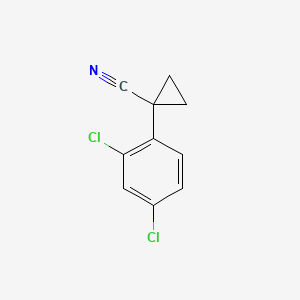
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Vue d'ensemble
Description
- Chemical Formula : C<sub>10</sub>H<sub>7</sub>Cl<sub>2</sub>N
- Molecular Weight : 212.08 g/mol
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Sealed in dry conditions at room temperature
- Country of Origin : China
Synthesis Analysis
- Information on the synthesis of this compound is not readily available.
Molecular Structure Analysis
- The molecular formula indicates two chlorine atoms attached to a cyclopropane ring with a nitrile group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not provided.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 337.4±42.0 °C at 760 mmHg
- Flash Point : 149.5±22.1 °C
- Index of Refraction : 1.604
- Polar Surface Area : 24 Ų
Applications De Recherche Scientifique
Applications in Plant Growth and Ethylene Inhibition
One significant application of cyclopropane derivatives, such as 1-Methylcyclopropene (1-MCP), is in the inhibition of ethylene action in plants. Ethylene is a plant hormone responsible for regulating a variety of developmental processes, including fruit ripening and senescence. The application of 1-MCP has been shown to prevent ethylene effects across a broad range of fruits, vegetables, and floriculture crops, enabling advances in understanding the role of ethylene in plants (Blankenship & Dole, 2003).
Environmental Impacts of Chlorophenols
Chlorophenols, related to the dichlorophenyl group in "1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile", have been studied for their occurrence as pollutants, primarily from their use as intermediates in chemical productions and their formation during combustion processes. They are noted for being precursors to dioxins in thermal processes and can have significant environmental and health impacts (Peng et al., 2016).
Oxidation and Functionalization of Cyclopropane Derivatives
Research on cyclopropane derivatives highlights methodologies for their oxidation and functionalization, which are crucial for synthetic organic chemistry. The oxidation of methylene groups adjacent to cyclopropanes, a key feature in compounds like "1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile", can lead to the formation of valuable cyclopropylketones, demonstrating the importance of these reactions in developing new synthetic routes (Sedenkova et al., 2018).
Toxicity and Environmental Persistence
The review on the genotoxicity of 1,2-dichloroethane (EDC) provides insights into the persistence and potential health impacts of chlorinated compounds. Similar to "1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile", EDC's toxicity involves metabolic activation and can lead to DNA adduct formation, gene mutations, and chromosomal aberrations, highlighting the importance of understanding the toxicological profiles of chlorinated organic compounds (Gwinn et al., 2011).
Safety And Hazards
- Considered hazardous by OSHA standards.
- Hazard statements include eye irritation and respiratory system effects.
Orientations Futures
- No specific future directions are mentioned for this compound.
For more details, you can refer to the MSDS.
Please note that information on synthesis, chemical reactions, and mechanism of action is limited. If you have any further questions, feel free to ask!
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKBWVLLSVWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221681 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
CAS RN |
71463-55-3 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-DICHLOROPHENYL)CYCLOPROPANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36VDS8JSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



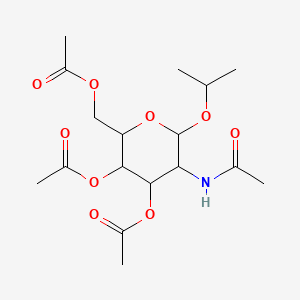

![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)


![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
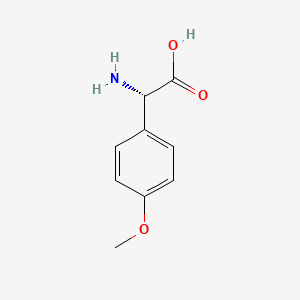
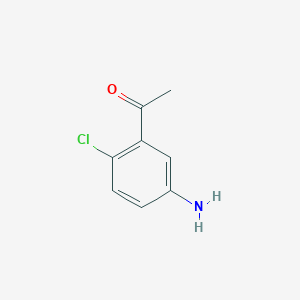

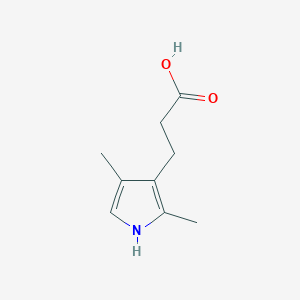

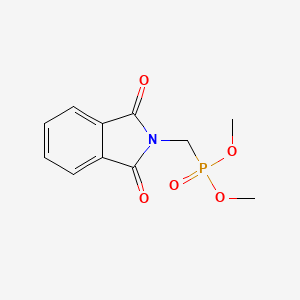

![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)